alpha-Muricholic acid

FXR antagonism Nuclear receptor pharmacology Bile acid signaling

α-Muricholic acid (α-MCA) is a 3α,6β,7α-trihydroxy-5β-cholan-24-oic acid and the most abundant primary bile acid in rodents. Unlike human bile acids, it is produced via CYP2C70-mediated 6β-hydroxylation of CDCA, making it essential for species-specific metabolic and FXR signaling studies. For FXR antagonism, its taurine conjugate (T-α-MCA) shows 30% greater potency (IC50 28 μM) than T-β-MCA, enabling robust suppression of intestinal FGF15 and enhanced CYP7A1 activity in NASH/cholestasis models. As a microbiota-independent biomarker, it remains stable across gnotobiotic states, ideal for hepatic output assessment. Choose the highest-purity analytical standard (≥98%) for LC-MS bile acid panel calibration and Cyp2c70 knockout model validation.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 2393-58-0
Cat. No. B044175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Muricholic acid
CAS2393-58-0
Synonyms3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-GDYCBZMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Muricholic Acid (CAS 2393-58-0): Murine-Specific Primary Bile Acid for Species-Specific Metabolic Research and FXR Antagonism Studies


alpha-Muricholic acid (α-MCA; CAS 2393-58-0) is a 3α,6β,7α-trihydroxy-5β-cholan-24-oic acid and the most abundant primary bile acid in rodents . It is a murine-specific bile acid produced via 6β-hydroxylation of chenodeoxycholic acid (CDCA) by the cytochrome P450 enzyme CYP2C70 [1], a pathway absent in humans, making α-MCA a critical molecular determinant of species-specific differences in bile acid metabolism and FXR signaling . α-MCA is supplied as a white to off-white solid with molecular weight 408.57 g/mol, melting point 200-202 °C, and limited solubility in DMSO and methanol [2].

Why Muricholic Acid Isomers Are Not Interchangeable: Structural, Biosynthetic, and Receptor Signaling Distinctions Governing Experimental Reproducibility


The three muricholic acid isomers—α-MCA, β-MCA, and ω-MCA—exhibit distinct hydroxylation patterns at positions 6 and 7 of the steroid nucleus [1] that dictate fundamentally different biological properties. α-MCA bears a 6β-hydroxyl and 7α-hydroxyl configuration; β-MCA has a 6β-hydroxyl and 7β-hydroxyl configuration; ω-MCA possesses a 6α-hydroxyl and 7β-hydroxyl configuration [2]. These stereochemical variations translate into divergent metabolic origins: α-MCA is produced directly from CDCA by CYP2C70-mediated 6β-hydroxylation and serves as an intermediate in β-MCA biosynthesis, while ω-MCA is a secondary bile acid generated by gut microbial epimerization of β-MCA [3]. Critically, their receptor pharmacology differs: tauro-α-MCA (T-α-MCA) antagonizes FXR with IC50 = 28 μM, whereas tauro-β-MCA (T-β-MCA) exhibits IC50 = 40 μM . Substituting one isomer for another—or assuming class-level functional equivalence—introduces uncontrolled variables that compromise experimental validity in metabolic, microbiome, and nuclear receptor studies.

Quantitative Differentiation Evidence for Alpha-Muricholic Acid Relative to Beta-Muricholic Acid and Other Bile Acid Analogs


FXR Antagonist Potency: T-α-MCA Demonstrates 30% Lower IC50 than T-β-MCA

The taurine conjugate of α-MCA, tauro-α-muricholic acid (T-α-MCA), is a more potent FXR antagonist than its β-MCA counterpart. T-α-MCA inhibits FXR with an IC50 of 28 μM, compared to T-β-MCA which exhibits an IC50 of 40 μM, representing a 30% lower inhibitory concentration required for half-maximal antagonism . This differential potency has functional consequences for FXR target gene regulation and downstream metabolic effects in mouse models [1].

FXR antagonism Nuclear receptor pharmacology Bile acid signaling

Biosynthetic Relationship: α-MCA as Obligate Intermediate in β-MCA Synthesis from CDCA

In vivo tracer studies demonstrate that CYP2C70 catalyzes the formation of β-MCA primarily by sequential 6β-hydroxylation and C7-epimerization of CDCA, generating α-MCA as an intermediate metabolite [1]. This positions α-MCA uniquely as both an end-product primary bile acid and the direct biosynthetic precursor to β-MCA, whereas β-MCA is solely a product and ω-MCA is exclusively a secondary, microbiota-derived metabolite of β-MCA . Recombinant CYP enzyme analysis confirms that Cyp2c70 oxidizes CDCA to α-MCA, which can then undergo epimerization to β-MCA [2].

Bile acid biosynthesis CYP2C70 enzymology Metabolic flux

Gut Microbial Fate: α-MCA Resists Conversion to ω-MCA Unlike β-MCA

α-MCA and β-MCA exhibit divergent susceptibility to gut microbial modification. β-MCA is the substrate for intestinal bacterial epimerization to ω-MCA, whereas α-MCA is not directly converted to ω-MCA by the gut microbiota [1]. In conventional mice, ω-MCA is present alongside α-MCA and β-MCA, but its formation specifically requires β-MCA as the precursor [2]. This differential microbial processing means that in gnotobiotic or antibiotic-treated mouse studies, α-MCA levels remain more stable and reflect hepatic synthesis, while β-MCA and ω-MCA levels are confounded by microbial activity.

Gut microbiome Secondary bile acid metabolism Microbial biotransformation

Species Specificity: α-MCA Is Undetectable in Human Hepatic Bile Acid Pools

α-MCA is a murine-specific bile acid that is not produced in human liver to any appreciable degree [1]. Global bile acid analysis of Cyp2c-cluster null mice revealed complete absence of MCAs and their conjugated derivatives, while human CYP2C9-humanized mice similarly lack MCA production . In contrast, CA, CDCA, and DCA are abundant in both human and mouse bile. Quantitative profiling using UPLC-MRM-MS demonstrates that α-MCA concentrations in mouse liver and plasma are robust, whereas in human samples α-MCA is either undetectable or present only at trace concentrations from dietary sources [2].

Species-specific metabolism Translational research Biomarker qualification

Abundance in Germ-Free Mice: α-MCA Represents One of Three Dominant Primary Bile Acids

In germ-free mice, the bile acid pool is dominated by three primary bile acids: cholic acid, α-MCA, and β-MCA [1]. Quantitative analysis of intestinal and fecal samples from 7-month-old germ-free male mice confirms that α-MCA is among the most abundant unconjugated bile acids present, with sulfated forms of MCAs also detected in conventional mice . The absence of secondary bile acids in germ-free animals makes α-MCA levels particularly informative as a readout of hepatic synthesis unconfounded by microbial metabolism.

Gnotobiotic models Bile acid pool composition Metabolic phenotyping

Analytical Standard Grade Availability: High-Purity α-MCA Certified Reference Material for LC-MS/MS Quantification

α-MCA is commercially available as an analytical standard with certified purity ≥98% (HPLC) for use as a reference material in LC-MS/MS and GC-MS quantification methods . Suppliers including MedChemExpress, Cayman Chemical, and Avanti Polar Lipids (Sigma-Aldrich) provide α-MCA at >99% purity (TLC) specifically intended for research and analytical applications . This enables accurate calibration of targeted bile acid panels and ensures inter-laboratory reproducibility of metabolomics datasets involving murine bile acid profiling.

Analytical chemistry LC-MS/MS Reference standards Metabolomics

Alpha-Muricholic Acid (CAS 2393-58-0): Primary Research and Analytical Application Scenarios


Quantitative LC-MS/MS Bile Acid Profiling in Murine Metabolic Studies

α-MCA analytical standard (≥98% purity) is essential for constructing calibration curves in targeted UPLC-MRM-MS bile acid panels, enabling accurate quantification of this murine-specific primary bile acid in plasma, liver, intestinal contents, and fecal samples. Given that α-MCA is one of three dominant primary bile acids in germ-free mice [1], its accurate measurement is critical for interpreting metabolic phenotypes in diet-induced obesity, caloric restriction, and Cyp2c70 knockout studies [2].

FXR Antagonism Studies Requiring Stronger Potency Than β-MCA

Investigators requiring FXR antagonism with 30% greater potency (IC50 28 μM vs. 40 μM for T-β-MCA) should utilize α-MCA or its taurine conjugate T-α-MCA as the antagonist of choice [1]. This potency differential translates to more robust suppression of intestinal FGF15 expression and enhanced CYP7A1-mediated bile acid synthesis in mouse models of cholestasis, NAFLD, and metabolic syndrome [2].

CYP2C70 Enzymology and Species-Specific Bile Acid Biosynthesis Research

α-MCA is the obligate intermediate in the major biosynthetic route from CDCA to β-MCA via CYP2C70-catalyzed 6β-hydroxylation [1]. Researchers characterizing Cyp2c70 knockout mice, CYP2C9-humanized mice, or studying the molecular basis of species differences in bile acid metabolism require authentic α-MCA for enzyme kinetics assays, tracer studies, and validation of analytical methods detecting this intermediate [2].

Gnotobiotic and Microbiome Studies Requiring Microbiota-Independent Hepatic Readouts

In germ-free mouse studies, α-MCA is a microbiota-independent primary bile acid whose levels directly reflect hepatic synthesis without microbial modification [1]. Unlike β-MCA, which is subject to bacterial epimerization to ω-MCA in conventional mice, α-MCA remains stable across gnotobiotic states, making it a preferred biomarker for assessing hepatic bile acid output in microbiome depletion/reconstitution experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Muricholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.